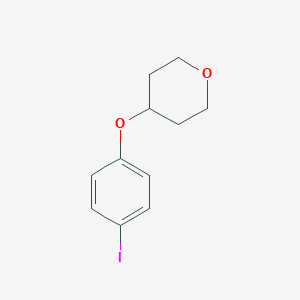
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used for research purposes in various scientific studies. MPHP has a unique chemical structure that makes it a potential candidate for a wide range of applications in the field of medicine and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate is not fully understood, but it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the activity of these neurotransmitters, which can result in various physiological and psychological effects.
Biochemical and Physiological Effects:
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, these effects can be accompanied by negative side effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use in lab experiments, including its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several potential future directions for research on (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate. One area of interest is its potential use as a treatment for various medical conditions such as chronic pain and depression. Another area of interest is its potential use in the development of new drugs with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate and its long-term effects on the body.
In conclusion, (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate is a synthetic compound that has potential applications in various fields, including medicine and pharmaceuticals. Its unique chemical structure and properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate can be synthesized using various methods, including the reductive amination of 3-methoxypropylbenzaldehyde with 2-pyrrolidinone. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has been used in various scientific studies to investigate its potential applications in medicine and pharmaceuticals. One study found that (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has analgesic properties, making it a potential candidate for the treatment of chronic pain. Another study showed that (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. (-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate has also been studied for its potential use as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
142469-86-1 |
|---|---|
Nom du produit |
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-18-12-6-10-16-13-15-9-5-11-17(15)14-7-3-2-4-8-14;5-3(6)1-2-4(7)8/h2-4,7-8,15-16H,5-6,9-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DMXIUZQCCGCTKM-WLHGVMLRSA-N |
SMILES isomérique |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
COCCCNCC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-N-(3-Methoxypropyl)-1-phenyl-2-pyrrolidinemethanamine fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



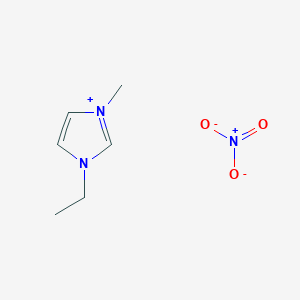
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

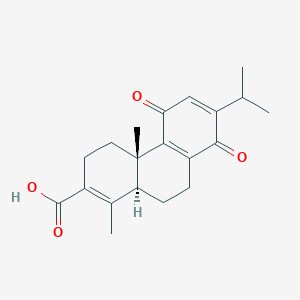
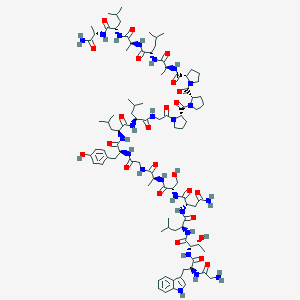

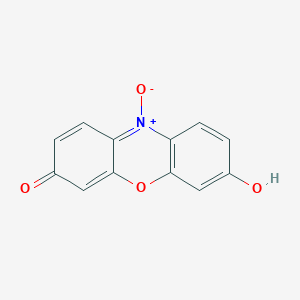
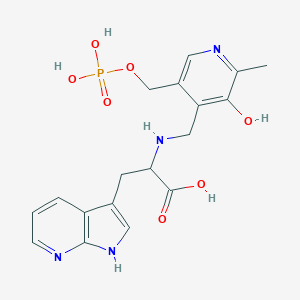
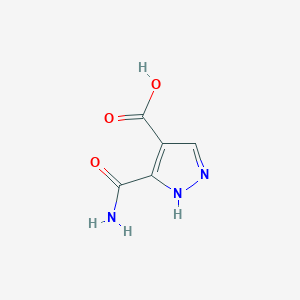

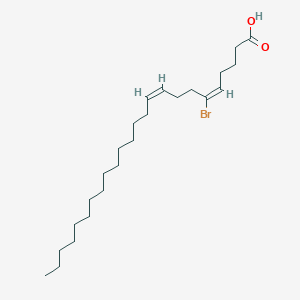
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
